molecular formula C14H10ClNO3 B14546040 2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one CAS No. 62267-69-0

2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one

Cat. No.: B14546040
CAS No.: 62267-69-0
M. Wt: 275.68 g/mol
InChI Key: HFGCVEYQWPOVAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one typically involves several steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the phenoxazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Chlorination and methylation: Introduction of the chloro and methyl groups is typically done using chlorinating agents and methylating agents under controlled conditions.

    Methoxylation: The methoxy group is introduced using methoxylating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-8-methyl-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

62267-69-0

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

2-chloro-4-methoxy-8-methylphenoxazin-3-one

InChI

InChI=1S/C14H10ClNO3/c1-7-3-4-11-9(5-7)16-10-6-8(15)12(17)14(18-2)13(10)19-11/h3-6H,1-2H3

InChI Key

HFGCVEYQWPOVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C(=O)C(=CC3=N2)Cl)OC

Origin of Product

United States

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